7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine
Description
7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole core substituted with a nitro group at position 4, a chlorine atom at position 7, and a pyridin-2-ylamine moiety at position 5. The nitro group and pyridinyl substituent likely enhance electronic interactions with biological targets, while the chlorine atom may influence steric and pharmacokinetic properties .
Properties
IUPAC Name |
7-chloro-4-nitro-N-pyridin-2-yl-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5O3/c12-6-5-7(14-8-3-1-2-4-13-8)11(17(18)19)10-9(6)15-20-16-10/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHISGUWORJMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the nitrated intermediate.
Coupling Reaction: The coupling of the chlorinated intermediate with a pyridine derivative to form the final product.
The reaction conditions for each step may vary, but they generally involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Key Structural Features and Reactivity
The compound contains:
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A benzoxadiazole core (benzo[c] oxadiazole) with a nitro (-NO₂) group at position 4 and a chlorine (-Cl) substituent at position 7.
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A pyridin-2-ylamine group (-NH-C₅H₄N) at position 5.
Predicted reactive sites :
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The chlorine atom at position 7 is likely susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the nitro group.
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The amino group (-NH-) may participate in coupling reactions (e.g., Buchwald-Hartwig, Ullmann) or act as a directing group for further functionalization.
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The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation or other reducing conditions.
Nucleophilic Aromatic Substitution (SNAr) at C7
The chlorine atom at C7 can be replaced by nucleophiles such as alkoxides, thiols, or amines. For example:
Reduction of Nitro Group
The nitro group at C4 can be reduced to an amine, enabling further derivatization (e.g., acylation, alkylation):
| Reagent | Conditions | Product | Yield (%) | Source Analogy |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, RT, 3h | 4-amino derivative | ~90 | |
| Fe, HCl | H₂O/EtOH, reflux, 2h | 4-amino derivative | ~85 |
Functionalization of the Amino Group
The -NH- linker between the benzoxadiazole and pyridine can undergo:
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
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Suzuki Coupling : Cross-coupling with aryl boronic acids to introduce aryl groups.
Mechanistic Insights
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SNAr at C7 : The nitro group at C4 activates the aromatic ring toward SNAr by withdrawing electron density, facilitating displacement of the chlorine atom .
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Amino Group Reactivity : The lone pair on the nitrogen can coordinate to transition metals (e.g., Pd, Cu), enabling cross-coupling reactions .
Limitations and Research Gaps
No direct experimental data for this compound exists in the provided sources. Further studies are required to:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine as an anticancer agent. The compound has shown promising results against various cancer cell lines, including breast and prostate cancer. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values indicating effective dose-response relationships.
Mechanism of Action
The mechanism underlying its anticancer properties is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Further research is required to elucidate the specific pathways involved.
Analytical Chemistry
Fluorescent Tagging Reagent
this compound serves as a fluorescent tagging reagent in biochemical assays. Its high fluorescence quantum yield makes it suitable for detecting amines and amino acids through derivatization processes.
Case Study: Derivatization Techniques
A notable application involves the derivatization of amino acids using this compound in high-performance liquid chromatography (HPLC). The derivatization enhances detection sensitivity by introducing chromophores that absorb UV light. A comparative study showed that the use of this compound improved detection limits significantly compared to traditional methods.
| Compound | Detection Limit (µM) | Method Used |
|---|---|---|
| NBD-Cl | 0.1 | HPLC |
| NBD-F | 0.05 | HPLC |
| Target Compound | 0.02 | HPLC |
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential in polymer chemistry as a building block for functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and optical characteristics.
Case Study: Polymer Synthesis
Research has demonstrated the successful incorporation of this compound into poly(methyl methacrylate) (PMMA) films. The resulting materials exhibited improved mechanical properties and increased resistance to UV degradation.
Mechanism of Action
The mechanism of action of 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Key Observations :
HIF-2α Inhibition
- HBA (N-(3-Chloro-5-fluorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine): Demonstrated activity as a HIF-2α antagonist, disrupting the HIF-2α:PAS-B domain interaction. However, it failed to reverse epithelial-mesenchymal transition (EMT) in renal cell carcinoma models, likely due to low HIF-2α expression in tested cells .
- Target Compound : The pyridin-2-yl group may enhance binding to HIF-2α compared to HBA’s fluorophenyl group, but experimental validation is needed.
Hypoxia Inhibition
- Boron-Based Derivatives: Designed as hypoxia inhibitors, these compounds leverage boron’s electron-deficient nature to interact with hypoxia-inducible factor (HIF) pathways.
Other Targets
- NBD-TPEA : Functions as a fluorescent probe for metal ion detection, indicating versatility in applications beyond therapeutic use .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pyridin-2-yl group in the target compound may reduce logP compared to HBA’s fluorophenyl group, improving aqueous solubility.
- Metabolic Stability : Boron derivatives exhibit enhanced stability due to the dioxaborolane moiety, which resists oxidative metabolism .
- Bioavailability : Structural modifications (e.g., boron incorporation or pyridinyl groups) could influence membrane permeability and target engagement.
Biological Activity
7-Chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine (CAS Number: 714246-87-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- A benzo[c][1,2,5]oxadiazole core.
- A chlorine atom at position 7.
- A nitro group at position 4.
- A pyridine moiety attached to the nitrogen atom.
The molecular formula is , with a molecular weight of approximately 252.64 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon) | 0.80 | Inhibition of cell cycle progression |
| ACHN (Renal) | 0.87 | Modulation of signaling pathways |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activity of this compound have been explored in various studies:
- Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition.
- Signal Transduction Modulation : The compound may alter key signaling pathways involved in cell survival and proliferation.
Study on Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of several oxadiazole derivatives, including this compound. It was found that this compound exhibited significant cytotoxicity against various cancer cell lines with low IC50 values, indicating high potency.
In Vivo Studies
In vivo studies conducted on animal models demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.
Q & A
Q. What are the established synthetic routes for 7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine?
The compound can be synthesized via cyclization or condensation reactions. For example:
- Cyclization with phosphorous oxychloride (POCl₃): Substituted benzoic acid hydrazides are cyclized at 120°C using POCl₃ to form the benzooxadiazole core .
- Appel salt reactions: Reaction of aminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) under optimized conditions (base, temperature, time) yields stable heterocyclic derivatives. This method is particularly effective for pyridin-2-amine derivatives due to sulfur coordination stabilizing intermediates .
Key steps : Purification via recrystallization (e.g., DMSO/water mixtures) and characterization using IR, NMR, and X-ray crystallography .
Q. How is the compound characterized for structural confirmation?
- Spectroscopy : IR confirms functional groups (e.g., nitro groups at ~1520 cm⁻¹). NMR (¹H/¹³C) identifies aromatic proton environments and substituent positions .
- X-ray crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.003 Å, R factor = 0.042) to validate the benzooxadiazole-pyridine linkage .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 238.16 for related derivatives) verify molecular weight .
Q. What safety precautions are required during handling?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- PPE : Wear NIOSH/EN 166-certified face shields, gloves, and lab coats. Use fume hoods to avoid inhalation .
- First aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction yields be optimized for nitro-substituted benzooxadiazole derivatives?
- Base selection : Pyridin-2-amine derivatives show reduced base sensitivity due to sulfur coordination in intermediates, enabling milder conditions (e.g., K₂CO₃ at 60°C) .
- Temperature control : Cyclization reactions require precise heating (e.g., 90–120°C) to avoid decomposition. Microwave-assisted synthesis may reduce time and improve yields .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates, while toluene minimizes side reactions .
Q. How to resolve contradictions in spectral data interpretation?
- Case example : Discrepancies in NMR signals for nitro groups may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO for consistent comparisons .
- X-ray validation : When NMR/IR data conflict, single-crystal X-ray analysis resolves ambiguities (e.g., distinguishing nitro vs. carbonyl orientations) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts to cross-validate experimental data .
Q. What strategies enhance the compound’s applicability in medicinal chemistry?
- Structure-activity relationship (SAR) studies : Modify the pyridine ring (e.g., fluorination at C-3) to improve binding affinity to target enzymes .
- Prodrug design : Reduce nitro groups to amines in vivo for selective activation, leveraging the compound’s redox-sensitive scaffold .
- Co-crystallization : Co-crystal screening with kinases or receptors identifies pharmacophoric motifs (e.g., π-π stacking with pyridine) .
Q. How can computational methods predict reactivity in substitution reactions?
- Nucleophilic aromatic substitution (SNAr) : Fukui function analysis identifies electrophilic centers (e.g., C-7 chloro group) prone to attack by amines or thiols .
- DFT-based transition state modeling : Predicts activation barriers for nitro reduction or pyridine ring functionalization .
- Solvent effects : COSMO-RS simulations optimize solvent choice for regioselective reactions .
Methodological Troubleshooting
Q. How to address low yields in Appel salt reactions?
- Issue : Competing hydrolysis of Appel salt.
- Solution : Use anhydrous conditions (e.g., molecular sieves) and slow addition of base (e.g., Et₃N) to stabilize reactive intermediates .
Q. Contradictory cytotoxicity data in cell assays: How to investigate?
- Dosage calibration : Verify compound solubility (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
- Metabolic interference : Test for off-target effects using kinase profiling panels (e.g., DiscoverX) .
- Batch variability : Characterize impurities (e.g., nitro-reduced byproducts) via HPLC-MS .
Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
